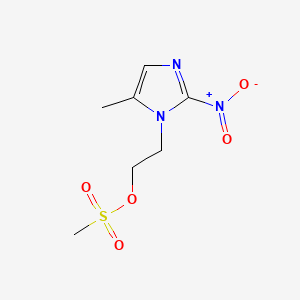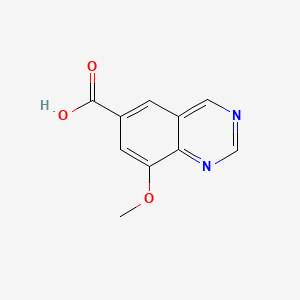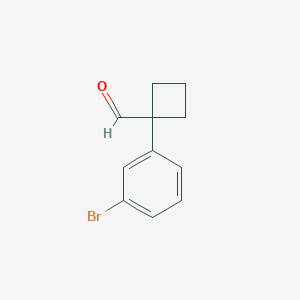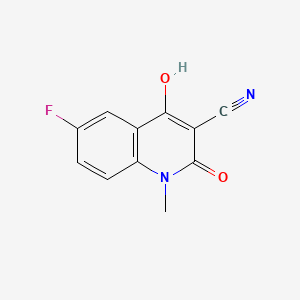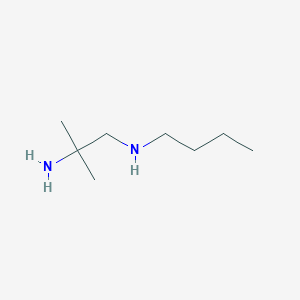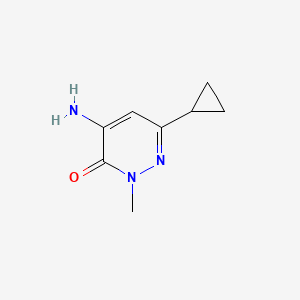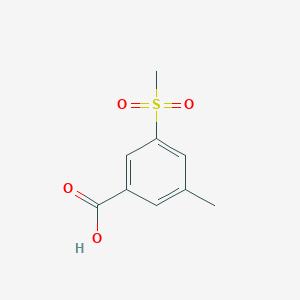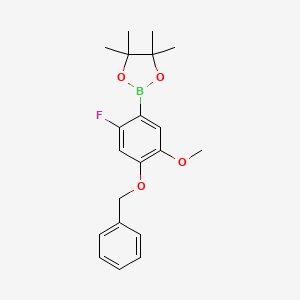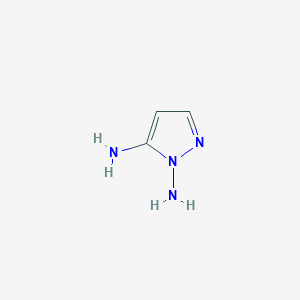
1H-Pyrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-diamine can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials, undergoing nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions due to their efficiency and high yield. These methods are advantageous as they offer significant atom economy and ease of execution, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1H-Pyrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing drugs for treating diseases like cancer and infections.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1H-Pyrazole-1,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the substituted pyrazole derivative.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-1,5-diamine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
1H-Pyrazolo[1,5-a]pyrimidines: Used in the dyestuff industry and as intermediates in drug synthesis.
1,3,5-Triazine derivatives: Exhibiting antibacterial properties.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of substituted derivatives with diverse biological and chemical properties .
Propriétés
Formule moléculaire |
C3H6N4 |
|---|---|
Poids moléculaire |
98.11 g/mol |
Nom IUPAC |
pyrazole-1,5-diamine |
InChI |
InChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2 |
Clé InChI |
CIIJXXHLNFBJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


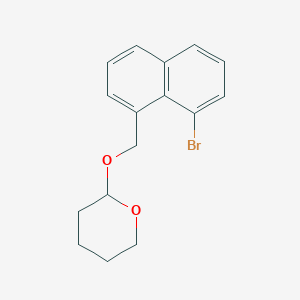
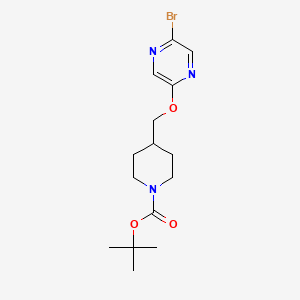
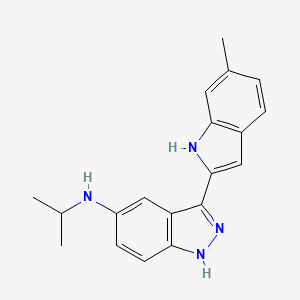
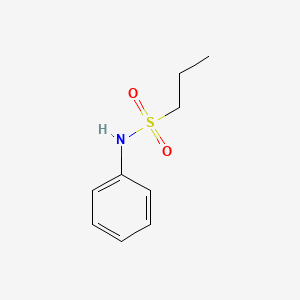
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
